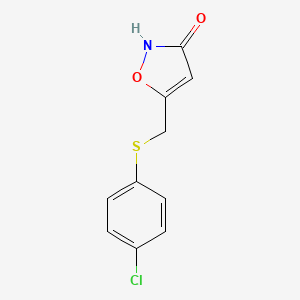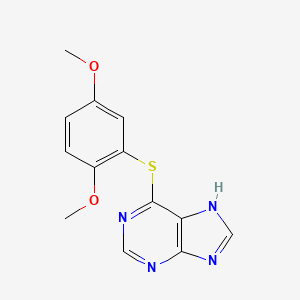
6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2,5-Dimethoxyphenyl)thio)-1H-purine: is a chemical compound that belongs to the class of purine derivatives It features a purine ring substituted with a 2,5-dimethoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2,5-Dimethoxyphenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 2,5-dimethoxythiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of 6-((2,5-Dimethoxyphenyl)thio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in the compound.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: 6-((2,5-Dimethoxyphenyl)thio)-1H-purine is used as a building block in the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its purine core is a common motif in many biologically active molecules, making it a useful scaffold for drug design.
Medicine: In medicinal chemistry, 6-((2,5-Dimethoxyphenyl)thio)-1H-purine is explored for its potential as an anticancer or antiviral agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for therapeutic development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 6-((2,5-Dimethoxyphenyl)thio)-1H-purine involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The 2,5-dimethoxyphenylthio group can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
- 6-((2,5-Dimethoxyphenyl)thio)-1H-imidazo[4,5-b]pyridine
- 6-((2,5-Dimethoxyphenyl)thio)-1H-pyrrolo[2,3-d]pyrimidine
- 6-((2,5-Dimethoxyphenyl)thio)-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 6-((2,5-Dimethoxyphenyl)thio)-1H-purine is unique due to its purine core, which is a common structural motif in many biologically active molecules. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and receptor ligands. The presence of the 2,5-dimethoxyphenylthio group further enhances its chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
646510-14-7 |
|---|---|
Molecular Formula |
C13H12N4O2S |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4O2S/c1-18-8-3-4-9(19-2)10(5-8)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI Key |
DQDCTAMQGDWNIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)
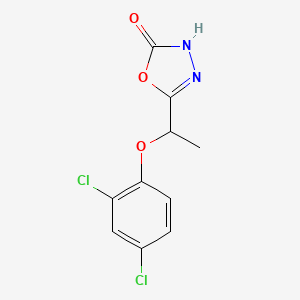
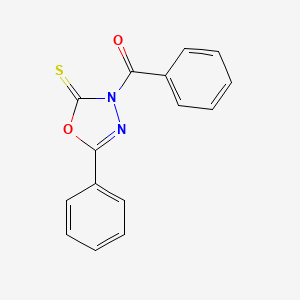
![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)
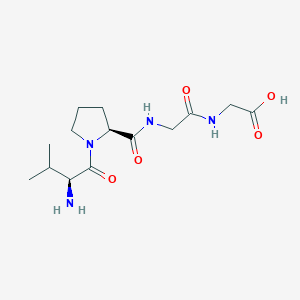
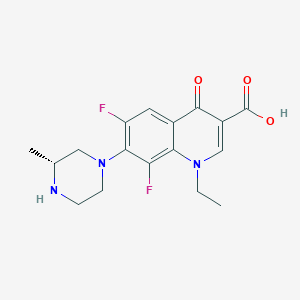

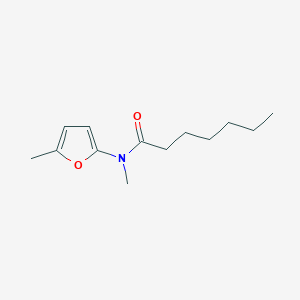
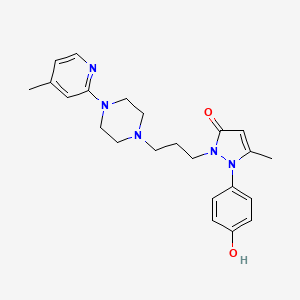
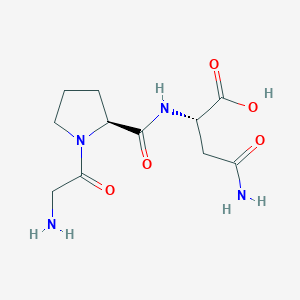
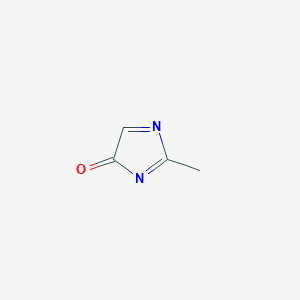
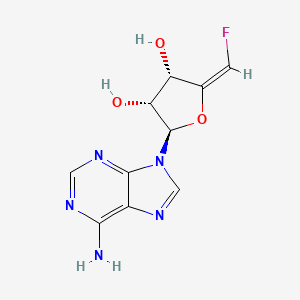
![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)
